molecular formula C8H19NO B15259116 1-Amino-2-methylheptan-3-ol

1-Amino-2-methylheptan-3-ol

Cat. No.: B15259116
M. Wt: 145.24 g/mol
InChI Key: ZYJHAFMEIXRSTD-UHFFFAOYSA-N
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Description

1-Amino-2-methylheptan-3-ol is an organic compound with the molecular formula C8H19NO It is a chiral molecule, meaning it has non-superimposable mirror images, and it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-methylheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of 2-methylheptan-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source . The reaction typically occurs under mild conditions, with the temperature maintained below 30°C to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves a multi-step process that includes the catalytic hydrogenation of 2-methylheptan-3-one followed by amination. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an alkylamine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: H2 with a metal catalyst (e.g., palladium on carbon).

    Substitution: Alkyl halides, under basic conditions.

Major Products Formed:

    Oxidation: 2-Methylheptan-3-one.

    Reduction: 1-Amino-2-methylheptane.

    Substitution: Various substituted heptanes depending on the nucleophile used.

Scientific Research Applications

1-Amino-2-methylheptan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-methylheptan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

  • 2-Amino-2-methylheptan-3-ol
  • 1-Amino-2-methylhexan-3-ol
  • 1-Amino-2-methylpentan-3-ol

Comparison: 1-Amino-2-methylheptan-3-ol is unique due to its specific arrangement of functional groups and its chiral nature. This configuration imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the amino group at the 1-position and the hydroxyl group at the 3-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-amino-2-methylheptan-3-ol

InChI

InChI=1S/C8H19NO/c1-3-4-5-8(10)7(2)6-9/h7-8,10H,3-6,9H2,1-2H3

InChI Key

ZYJHAFMEIXRSTD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)CN)O

Origin of Product

United States

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